Product packaging for 2-Hydroxynonanoic acid(Cat. No.:CAS No. 15896-36-3)

2-Hydroxynonanoic acid

Cat. No.: B091084
CAS No.: 15896-36-3
M. Wt: 174.24 g/mol
InChI Key: BTJFTHOOADNOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification within Fatty Acid Metabolomics

In the comprehensive classification system of lipids, 2-hydroxynonanoic acid falls under the category of fatty acyls. More specifically, it is classified as a hydroxy fatty acid. nih.gov Within this subclass, it is further characterized as a medium-chain fatty acid (MCFA) due to its nine-carbon backbone. ebi.ac.ukhmdb.cahmdb.ca The presence of the hydroxyl group at the alpha position defines it as a 2-hydroxy fatty acid, a group of compounds that are of particular interest in the study of lipid metabolism and its association with various physiological and pathological states. ebi.ac.uk

Metabolomics studies, which involve the comprehensive analysis of metabolites in a biological system, have identified this compound as an endogenous metabolite. ebi.ac.ukup.ac.za Its detection and quantification in various biological samples, such as urine, can provide insights into the metabolic pathways that are active under different conditions. up.ac.za For instance, alterations in the levels of this compound and other hydroxy fatty acids may serve as potential biomarkers for certain metabolic disorders.

Below is a table detailing the chemical and classification information for this compound.

PropertyValue
IUPAC Name This compound
Synonyms α-hydroxynonanoic acid, 2-hydroxy pelargonic acid
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
Lipid Classification Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]
Chain Length Medium-chain fatty acid

Research Significance of Alpha-Hydroxylated Fatty Acids

The hydroxylation of fatty acids at the alpha-carbon is a critical modification that influences their biological function. Alpha-hydroxylated fatty acids are integral components of various complex lipids, particularly glycosphingolipids, which are abundant in the nervous system and skin. nih.govnih.gov The introduction of a hydroxyl group can alter the physical properties of these lipids, such as their ability to pack within cell membranes and their interactions with other lipids and proteins. nih.gov

Research has highlighted several key areas where alpha-hydroxylated fatty acids are of significant interest:

Myelin Sheath Stability: In the brain, a significant portion of cerebrosides in the myelin sheath contain alpha-hydroxylated fatty acids. It is hypothesized that the additional hydroxyl group provides extra sites for hydrogen bonding, which may contribute to the stability and integrity of the myelin sheath. nih.gov

Skin Barrier Function: In the skin, alpha-hydroxylated sphingolipids are thought to play a role in creating an effective water barrier. The hydroxyl group may increase the rigidity of intercellular lipid structures, which is crucial for this function. nih.gov

Modulation of Membrane Properties: Studies using techniques like 2H-NMR have shown that alpha-hydroxylation can affect the motional freedom and conformational order of glycosphingolipids within bilayer membranes. This suggests that this modification can modulate the organization and dynamics of cell membranes. nih.gov

Biomarkers of Disease: The levels of specific alpha-hydroxylated fatty acids have been investigated as potential biomarkers for various diseases. For example, alterations in their profiles have been observed in certain genetic metabolic disorders.

The study of alpha-hydroxylated fatty acids like this compound is a burgeoning area of research. Their unique properties and involvement in crucial biological processes make them important targets for understanding health and disease at a molecular level.

The following table provides examples of other alpha-hydroxylated fatty acids and their typical biological contexts.

Alpha-Hydroxylated Fatty AcidCommon Biological Context
2-Hydroxyoctanoic acidInvestigated for its role in skin conditioning. thegoodscentscompany.com
2-Hydroxydecanoic acidClassified as a medium-chain fatty acid and found in feces. hmdb.cahmdb.ca
2-Hydroxystearic acidA component of glycosphingolipids studied for its effect on membrane properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O3 B091084 2-Hydroxynonanoic acid CAS No. 15896-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-7-8(10)9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJFTHOOADNOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415244
Record name 2-hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70215-04-2
Record name 2-hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymology of 2 Hydroxynonanoic Acid

De Novo Biosynthesis Mechanisms for 2-Hydroxy Fatty Acids

De novo synthesis refers to the creation of complex molecules from simple precursors. In the context of 2-hydroxy fatty acids, this involves two major stages: the synthesis of the fatty acid backbone and the subsequent hydroxylation.

The direct precursor to 2-hydroxynonanoic acid is nonanoic acid (also known as pelargonic acid), a saturated odd-chain fatty acid with nine carbon atoms. longdom.orgnih.gov The de novo biosynthesis of odd-chain fatty acids differs slightly from that of even-chain fatty acids. While even-chain synthesis is initiated with an acetyl-CoA primer, odd-chain synthesis begins with a three-carbon primer, propionyl-CoA. wikipedia.orgnih.gov The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to this primer, ultimately yielding the nine-carbon nonanoic acid chain. nih.govwikipedia.org

Once nonanoic acid is formed, the key step in producing this compound is the enzymatic hydroxylation at the alpha-carbon (C-2) position. This reaction is catalyzed by a specific enzyme, Fatty Acid 2-Hydroxylase (FA2H). nih.govmaayanlab.cloudmedlineplus.gov This enzyme introduces a hydroxyl (-OH) group onto the carbon atom adjacent to the carboxyl group, converting the fatty acid into a 2-hydroxy fatty acid. medlineplus.govmedlineplus.gov

The availability of both the nonanoic acid precursor and the enzyme required for its hydroxylation is determined at the genetic level. The synthesis of nonanoic acid is dependent on the expression of genes encoding the fatty acid synthase (FAS) multienzyme complex. aocs.org This complex is responsible for the elongation of the fatty acid chain.

The primary genetic determinant for the formation of this compound is the FA2H gene. genecards.orgwikipedia.orgnih.gov This gene provides the instructions for producing the Fatty Acid 2-Hydroxylase enzyme. nih.govmedlineplus.govmedlineplus.gov The expression and activity of the FA2H gene are critical, as mutations or deficiencies can lead to a reduced or eliminated ability to produce 2-hydroxy fatty acids, which is associated with certain neurodegenerative disorders. nih.govnih.govresearchgate.net The regulation of FA2H expression is therefore a key control point in the biosynthesis of 2-hydroxylated lipids.

Enzymatic Catalysis and Biotransformation Pathways Involving this compound

The enzymatic conversion of nonanoic acid is a highly controlled process characterized by the specificity of the enzymes involved and the potential for integration into multi-step reaction sequences.

The central enzyme in this pathway is Fatty Acid 2-Hydroxylase (FA2H). It belongs to the fatty acid hydroxylase/desaturase family and functions as an NAD(P)H-dependent monooxygenase. nih.gov Localized to the endoplasmic reticulum, FA2H contains a catalytic center with a di-metal ion core, which is essential for its function. nih.gov The enzyme utilizes molecular oxygen and reducing equivalents from NADPH to hydroxylate the C-2 position of free fatty acids. nih.gov The human FA2H protein contains an N-terminal cytochrome b5 domain, which is a functional component necessary for its activity. nih.gov

EnzymeGeneFunctionCellular LocationCofactors/Requirements
Fatty Acid Synthase (FAS)FASNDe novo synthesis of fatty acids (e.g., nonanoic acid)CytosolNADPH
Fatty Acid 2-Hydroxylase (FA2H)FA2HAlpha-hydroxylation of fatty acidsEndoplasmic ReticulumNADPH, O2, Cytochrome b5 domain

Enzymatic cascades, where the product of one enzyme becomes the substrate for the next, are an efficient strategy for biosynthesis. mdpi.comrug.nl The production of this compound can be envisioned as part of such a cascade. For industrial biotechnology applications, a multi-step, one-pot process can be designed. For example, a lipase (B570770) could first liberate nonanoic acid from a triglyceride source, after which FA2H would catalyze the alpha-hydroxylation.

Furthermore, sophisticated three-enzyme cascade systems have been developed for the deracemization of racemic 2-hydroxy acids. nih.gov Such a system can convert a mixture of (R)- and (S)-enantiomers into a single, pure enantiomer. This is achieved by using an (S)-specific dehydrogenase to oxidize the unwanted (S)-enantiomer to a keto acid, which is then reduced by an (R)-specific reductase to the desired (R)-enantiomer, with a third enzyme regenerating the necessary cofactor. nih.gov This demonstrates the potential for complex, multi-enzyme systems to produce enantiomerically pure 2-hydroxy acids. nih.govtandfonline.com

Enzymatic reactions are often characterized by high degrees of selectivity, and the biosynthesis of this compound is a prime example.

Regioselectivity : This refers to the preference of an enzyme to catalyze a reaction at a particular position on a substrate molecule. The FA2H enzyme exhibits high regioselectivity, as it specifically hydroxylates the alpha-carbon (C-2) of the fatty acid chain. mdpi.com

Stereoselectivity : this compound contains a chiral center at the C-2 position, meaning it can exist in two mirror-image forms, or enantiomers: (R)-2-hydroxynonanoic acid and (S)-2-hydroxynonanoic acid. The FA2H enzyme in mammals is highly stereospecific, exclusively producing the (R)-enantiomer. nih.govsemanticscholar.orgnih.govconsensus.appuniprot.org This stereochemical precision is crucial, as different enantiomers can have distinct biological roles and metabolic fates. semanticscholar.orgnih.govconsensus.app This contrasts with chemical synthesis methods that often produce a racemic mixture (an equal mix of both enantiomers) unless specific chiral catalysts are used. The enzymatic approach thus provides a direct route to the biologically relevant (R)-isomer. nih.gov

Selectivity TypeDescriptionOutcome in this compound Biosynthesis
RegioselectivityEnzyme preference for a specific reaction site.Hydroxylation occurs specifically at the C-2 (alpha) position.
StereoselectivityEnzyme preference for producing a specific stereoisomer.The (R)-enantiomer is preferentially synthesized by mammalian FA2H.

Microbial Production Systems and Metabolic Engineering for this compound

The microbial production of this compound is an emerging field of biotechnology, leveraging the power of engineered microorganisms to create sustainable and efficient biocatalytic systems.

Engineered Microorganisms for Enhanced Production

The heterologous expression of genes encoding fatty acid 2-hydroxylases (FA2H) in microbial hosts is a key strategy for the production of this compound. Common microbial chassis for this purpose include Escherichia coli and Saccharomyces cerevisiae, chosen for their well-characterized genetics and rapid growth.

For instance, the human FA2H gene has been successfully expressed in E. coli, demonstrating the feasibility of using this bacterium as a whole-cell biocatalyst for the production of 2-hydroxy fatty acids. Similarly, the expression of plant-derived α-dioxygenases in E. coli has been explored for the synthesis of related compounds.

Metabolic engineering approaches can be employed to enhance the production of this compound in these recombinant hosts. These strategies include:

Increasing precursor availability: Overexpression of genes involved in the biosynthesis of nonanoic acid can increase the intracellular pool of the substrate for the 2-hydroxylase enzyme.

Minimizing product degradation: Knocking out genes responsible for the degradation of this compound can prevent product loss and increase final titers.

Table 1: Examples of Engineered Microorganisms for Hydroxy Fatty Acid Production

MicroorganismExpressed EnzymeTarget ProductKey Engineering Strategy
Escherichia coliHuman Fatty Acid 2-Hydroxylase (FA2H)2-Hydroxy Fatty AcidsHeterologous expression of a mammalian enzyme.
Saccharomyces cerevisiaePlant Fatty Acid HydroxylaseHydroxy Fatty AcidsPathway engineering to increase precursor supply. nih.gov
Pseudomonas putidaBaeyer-Villiger Monooxygenase9-Hydroxynonanoic AcidWhole-cell biotransformation of oleic acid. nih.gov

Optimization Strategies for Biocatalytic Systems

To maximize the yield and productivity of this compound in microbial systems, several optimization strategies can be implemented for the biocatalytic process:

Process Conditions: Optimizing parameters such as temperature, pH, and dissolved oxygen levels is crucial for maintaining cell viability and enzyme activity. For whole-cell biotransformations, maintaining a pH between 5.5 and 6.5 and a temperature in the range of 25-45°C is often beneficial. almacgroup.com

Cofactor Regeneration: Since FA2H is an NAD(P)H-dependent enzyme, ensuring an adequate supply of the reduced cofactor is essential. This can be achieved by co-expressing enzymes that regenerate NADPH or by adding a co-substrate to the fermentation medium.

Substrate Feeding Strategies: A fed-batch or continuous feeding strategy for nonanoic acid can help to avoid substrate toxicity and maintain a constant production rate.

Biosynthetic Flexibility in Microbial Metabolism of Alpha-Hydroxy Acids

Microorganisms exhibit a degree of flexibility in their metabolism of alpha-hydroxy acids. The substrate specificity of fatty acid 2-hydroxylases and α-dioxygenases can vary, allowing for the production of a range of 2-hydroxy fatty acids with different chain lengths. For example, some FA2H enzymes can act on fatty acids ranging from C12 to C24. nih.gov This inherent flexibility can be exploited to produce a portfolio of alpha-hydroxy acids by feeding the microbial culture with different fatty acid precursors.

Furthermore, the metabolic pathways of the host organism can be engineered to produce the desired fatty acid precursor endogenously, creating a completely de novo biosynthetic pathway for the target 2-hydroxy fatty acid.

Biosynthesis of this compound from Renewable Feedstocks

The transition to a bio-based economy necessitates the use of renewable feedstocks for the production of chemicals. Plant oils and other lipids represent a sustainable and abundant source of fatty acids that can be converted into valuable products like this compound.

Biotransformation from Plant Oils and Lipids

Plant oils are rich in triglycerides, which can be hydrolyzed by lipases to release free fatty acids. These fatty acids can then serve as substrates for microbial biotransformation. While the direct conversion of oleic acid (a major component of many plant oils) to 9-hydroxynonanoic acid has been demonstrated, similar pathways can be envisioned for the production of this compound. researchgate.netnih.gov

A potential two-step process would involve:

Lipase-mediated hydrolysis of plant oils to release fatty acids, including nonanoic acid if present, or longer-chain fatty acids that can be subsequently shortened.

Whole-cell biotransformation using an engineered microorganism expressing a fatty acid 2-hydroxylase to convert the fatty acids into their corresponding 2-hydroxy derivatives.

Table 2: Potential Renewable Feedstocks for this compound Production

FeedstockKey ComponentsPotential Biotransformation Route
Olive OilOleic Acid, Palmitic Acid, Linoleic AcidHydrolysis followed by oxidative cleavage and subsequent 2-hydroxylation.
Soybean OilLinoleic Acid, Oleic Acid, Palmitic AcidSimilar to olive oil, requiring multiple enzymatic steps.
Coconut OilLauric Acid, Myristic Acid, Palmitic AcidHydrolysis to release medium-chain fatty acids, which could be precursors for nonanoic acid, followed by 2-hydroxylation.

Sustainable Production Approaches for Hydroxylated Fatty Acids

The development of sustainable production platforms for hydroxylated fatty acids, including this compound, relies on the principles of green chemistry and metabolic engineering. core.ac.uk Key aspects of a sustainable approach include:

Use of Renewable and Non-food Feedstocks: Utilizing waste oils, algal lipids, or lignocellulosic biomass as sources of fatty acids can reduce the competition with food production and lower the environmental impact.

Consolidated Bioprocessing (CBP): Engineering a single microorganism to both break down a complex renewable feedstock (like lignocellulose) and synthesize the final product (this compound) can streamline the production process and reduce costs.

Circular Bioeconomy Principles: Integrating the production of this compound into a biorefinery concept, where all components of the feedstock are utilized to create a range of valuable products, can enhance the economic viability and sustainability of the process.

By combining advanced metabolic engineering strategies with the use of renewable feedstocks, the microbial production of this compound can become a commercially viable and environmentally friendly alternative to traditional chemical synthesis methods.

Metabolic Fates and Catabolism of 2 Hydroxynonanoic Acid in Biological Systems

Alpha-Oxidation Pathways for 2-Hydroxynonanoic Acid Degradation

Alpha-oxidation is a crucial metabolic pathway for the degradation of certain fatty acids, including 2-hydroxy fatty acids. This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid chain.

Peroxisomal Alpha-Oxidation of 2-Hydroxy Fatty Acids

The complete catabolism of straight-chain 2-hydroxy fatty acids, such as this compound, via alpha-oxidation is localized within the peroxisomes. researchgate.netnih.gov This organelle houses the necessary enzymatic machinery to process these molecules. The pathway for 2-hydroxy fatty acids is analogous to that for 3-methyl-branched fatty acids like phytanic acid, but with some distinct substrate specificities. portlandpress.com The alpha-oxidation of this compound proceeds through a series of enzymatic steps, beginning with its activation to 2-hydroxynonanoyl-CoA. This is followed by the cleavage of the C1-C2 bond to yield an eight-carbon aldehyde (octanal) and a one-carbon unit in the form of formyl-CoA. portlandpress.comnih.gov The resulting fatty aldehyde is then oxidized to the corresponding carboxylic acid, which can subsequently enter the beta-oxidation pathway. wikipedia.orgnih.gov

Enzymatic Components of Alpha-Oxidation in Various Organisms

The enzymatic cascade responsible for the alpha-oxidation of 2-hydroxy fatty acids involves several key proteins. While much of the research has focused on the degradation of the branched-chain phytanic acid, the fundamental enzymatic components are also responsible for the breakdown of straight-chain 2-hydroxy fatty acids.

EnzymeFunction in this compound Alpha-OxidationCellular Location
Acyl-CoA Synthetase Activates this compound to 2-hydroxynonanoyl-CoA.Peroxisomes
2-Hydroxyacyl-CoA Lyase (HACL1) Cleaves 2-hydroxynonanoyl-CoA into octanal (B89490) and formyl-CoA. This is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. portlandpress.comphysoc.orgPeroxisomes
Aldehyde Dehydrogenase Oxidizes octanal to octanoic acid. nih.govwikipedia.orgPeroxisomes

Substrate competition studies have revealed that for a compound to be a substrate for 2-hydroxyacyl-CoA lyase, the presence of a 2-hydroxy group and a CoA-ester function are essential, whereas a 3-methyl substitution is not. portlandpress.comphysoc.org This indicates that straight-chain 2-hydroxy acyl-CoAs, like 2-hydroxynonanoyl-CoA, are indeed substrates for this enzyme. physoc.org

Integration of this compound into Beta-Oxidation Pathways

Following the initial processing by alpha-oxidation, the resulting eight-carbon fatty acid, octanoic acid, is poised for complete catabolism through the beta-oxidation spiral to generate energy.

Interconversion with Ketoacid Intermediates

The direct oxidation of a 2-hydroxy fatty acid to a 2-ketoacid (or alpha-keto acid) is a potential metabolic route. In this scenario, this compound would be converted to 2-oxononanoic acid. However, studies on the metabolism of phytanic acid have shown an accumulation of 2-hydroxyphytanic acid in certain peroxisomal disorders, with no detectable levels of the corresponding 2-oxophytanic acid in plasma. nih.gov This suggests that the direct conversion to a 2-oxoacid is not the primary catabolic pathway for 2-hydroxy fatty acids in peroxisomes. Instead, the alpha-oxidation pathway, which proceeds via the cleavage of the 2-hydroxyacyl-CoA to an aldehyde, is the predominant route.

Entry Points into Canonical Fatty Acid Catabolism

The product of the alpha-oxidation of this compound is octanoic acid. For this medium-chain fatty acid to be catabolized via beta-oxidation, it must first be activated to its coenzyme A derivative, octanoyl-CoA. This activation can occur within the peroxisome. Peroxisomes are capable of performing beta-oxidation of medium-chain fatty acids. wikipedia.orgnih.gov

The octanoyl-CoA can then enter the peroxisomal beta-oxidation pathway. This pathway involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. The enzymes involved in peroxisomal beta-oxidation differ slightly from their mitochondrial counterparts. For instance, the first step is catalyzed by an acyl-CoA oxidase that transfers electrons to oxygen, generating hydrogen peroxide (H₂O₂). libretexts.org

The beta-oxidation of octanoyl-CoA in the peroxisome will proceed for several cycles, yielding acetyl-CoA molecules. The shortened acyl-CoAs, such as hexanoyl-CoA and butyryl-CoA, can then be transported to the mitochondria for the final stages of beta-oxidation. nih.gov This transport can be facilitated by the conversion of the acyl-CoAs to their corresponding acylcarnitines. nih.gov The acetyl-CoA produced in the peroxisomes can also be transported to the mitochondria for entry into the citric acid cycle.

Stereoisomer-Specific Metabolic Processing of this compound

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning this compound can exist as two different stereoisomers: (R)-2-hydroxynonanoic acid and (S)-2-hydroxynonanoic acid. The metabolism of these enantiomers can be highly specific, dictated by the stereoselectivity of the enzymes involved.

The enzyme fatty acid 2-hydroxylase (FA2H), which is responsible for the synthesis of 2-hydroxy fatty acids, has been shown to be stereospecific for the production of the (R)-enantiomer. nih.gov This suggests that in many biological contexts, the (R)-isomer is the more prevalent form.

Enantiomeric Recognition by Metabolic Enzymes

The initial step in the metabolism of many fatty acids is hydroxylation. In mammals, the enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids. Crucially, FA2H exhibits stereospecificity, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids nih.gov. This enzymatic preference establishes (R)-2-hydroxynonanoic acid as the endogenously synthesized stereoisomer in mammalian tissues.

Conversely, the (S)-enantiomer of 2-hydroxy fatty acids is also found in nature, though its origins are often attributed to bacterial sources nih.govresearchgate.net. The presence of (S)-2-hydroxynonanoic acid in biological systems, therefore, typically results from exogenous sources such as the diet or the gut microbiome. This distinction in origin underscores the importance of enantiomeric recognition by downstream metabolic enzymes, which determines the subsequent metabolic pathway for each stereoisomer.

Divergent Metabolic Fates of D- and L-Stereoisomers

The catabolism of 2-hydroxy fatty acids primarily proceeds via the alpha-oxidation pathway, a process that occurs in the peroxisomes and involves the removal of one carbon atom from the carboxyl end nih.govlibretexts.org. This pathway is particularly important for fatty acids that cannot undergo beta-oxidation due to a branch at the beta-carbon, but it is also the main route for the degradation of straight-chain 2-hydroxy fatty acids nih.gov.

The key enzymes in the alpha-oxidation of straight-chain 2-hydroxy fatty acids are 2-hydroxyacyl-CoA lyases (HACL1 and HACL2) rsc.org. These enzymes catalyze the cleavage of 2-hydroxyacyl-CoA into a fatty aldehyde with one less carbon atom and formyl-CoA. Given that (R)-2-hydroxy fatty acids are the natural substrates for this pathway in mammals, it is the D-stereoisomer of this compound that is primarily catabolized through this route.

The metabolic fate of the L-stereoisomer, (S)-2-hydroxynonanoic acid, is less definitively established in mammalian systems. It is generally understood that L-2-hydroxy acids can be acted upon by L-2-hydroxyacid dehydrogenases. However, specific details regarding a dedicated catabolic pathway for L-2-hydroxy medium-chain fatty acids are not as well-documented as the alpha-oxidation of their D-counterparts. It is plausible that (S)-2-hydroxynonanoic acid is a substrate for specific dehydrogenases that would convert it to 2-oxononanoic acid, thereby allowing it to enter other metabolic pathways.

Enzymatic Processing of this compound Enantiomers

EnantiomerPrimary Metabolic PathwayKey EnzymesPrimary Outcome
D-(R)-2-Hydroxynonanoic acidAlpha-oxidationFatty Acid 2-Hydroxylase (FA2H), 2-Hydroxyacyl-CoA Lyase (HACL1/2)Catabolism to a C8 aldehyde and formyl-CoA
L-(S)-2-Hydroxynonanoic acidLikely conversion to 2-oxononanoic acidL-2-hydroxyacid dehydrogenases (presumed)Entry into other metabolic pathways

Interconversion with Related Metabolites and Derivatives

The metabolism of this compound is closely linked to its corresponding alpha-keto acid, 2-oxononanoic acid. This interconversion is a reversible reaction catalyzed by 2-hydroxyacid dehydrogenases floridanewbornscreening.com. These enzymes utilize NAD+/NADH or NADP+/NADPH as cofactors to facilitate the oxidation of the hydroxyl group of this compound to a keto group, or the reduction of the keto group of 2-oxononanoic acid to a hydroxyl group.

The direction of this reaction is dependent on the cellular redox state and the concentration of substrates and products. This interconversion is a critical metabolic hub, as it connects the metabolism of this compound with that of other metabolites. For instance, the formation of 2-oxononanoic acid can channel the carbon skeleton of this compound into pathways of amino acid metabolism or be further metabolized.

The synthesis of this compound can also occur from nonanoic acid through alpha-hydroxylation wikipedia.org. This process can be catalyzed by certain enzymes, contributing to the cellular pool of this hydroxy fatty acid.

Key Interconversions of this compound

ReactionEnzyme FamilyReactantProductSignificance
Oxidation2-Hydroxyacid DehydrogenasesThis compound2-Oxononanoic acidLinks to keto acid metabolism
Reduction2-Hydroxyacid Dehydrogenases2-Oxononanoic acidThis compoundRegeneration of the hydroxy fatty acid
Alpha-hydroxylationHydroxylasesNonanoic acidThis compoundDe novo synthesis

Occurrence and Distribution of 2 Hydroxynonanoic Acid in Nature

Presence in Diverse Biological Systems

Identification as a Metabolite in Eukaryotic and Prokaryotic Organisms

2-Hydroxynonanoic acid, a member of the 2-hydroxy fatty acid family, has been identified as a metabolite in both eukaryotic and prokaryotic organisms. In mammals, 2-hydroxy fatty acids are recognized as integral components of sphingolipids, which are crucial lipids in various tissues, including the nervous system, skin, and kidneys.

In the prokaryotic domain, certain bacteria have demonstrated the ability to synthesize 2-hydroxy acids. Notably, Clostridium butyricum can convert various L-2-amino acids into their corresponding 2-hydroxy acids nih.gov. This bioconversion process is not stereoselective, as D-2-amino acids are also transformed nih.gov.

Endogenous Production across Biological Kingdoms

Endogenous production of 2-hydroxy fatty acids is a documented process in mammals. The synthesis is primarily carried out by the enzyme fatty acid 2-hydroxylase (FA2H), which catalyzes the hydroxylation of fatty acids at the alpha-position. These resulting 2-hydroxy fatty acids are then available for incorporation into sphingolipids.

Within the bacterial kingdom, the synthesis of 2-hydroxy acids from amino acid precursors by Clostridium butyricum points to an endogenous metabolic pathway for these compounds in these microorganisms nih.gov.

Identification in Specific Organisms and Biological Matrices

Detection in Microorganisms (e.g., Trypanosoma brucei)

Current scientific literature derived from extensive metabolomic studies of the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, does not provide direct evidence for the presence of this compound. While the lipid and fatty acid metabolism of T. brucei is a subject of detailed investigation, and numerous fatty acids have been characterized, specific detection of this compound has not been reported in the available research uliege.benih.govnih.goved.ac.uk.

Occurrence in Plant Metabolomes (e.g., Ipomoea batatas)

Comprehensive metabolomic analyses of various sweet potato (Ipomoea batatas) cultivars have led to the identification of a diverse array of metabolites, including a multitude of organic acids and fatty acids nih.govnih.govdntb.gov.uafrontiersin.orgnih.govresearchgate.netmdpi.compotravinarstvo.com. However, within the scope of the reviewed studies, this compound has not been specifically listed as a component of the sweet potato metabolome. The general presence of 2-hydroxy acids in the plant kingdom is acknowledged, but the specific occurrence of this compound remains to be definitively documented.

Presence in Animal Secretions and Tissues (e.g., Royal Jelly)

2-Hydroxy fatty acids have been identified as constituents of the anal sac secretions of the red fox (Vulpes vulpes) nih.govresearchgate.netnih.govresearchgate.netplos.org. These secretions are complex chemical signals vital for communication among these animals.

Royal jelly, the exclusive nourishment of queen honey bees, is characterized by a unique and complex lipid composition. This lipid fraction is rich in medium-chain fatty acids, primarily those with 8 to 10 carbon atoms, including various hydroxy fatty acids and dicarboxylic acids mdpi.comrsc.orgbris.ac.uknih.govresearchgate.netwilliams.edunih.gov. While the presence of a range of hydroxy fatty acids is well-established, the specific identification and quantification of this compound in royal jelly are not consistently detailed across studies. The exact fatty acid profile of royal jelly can be influenced by factors such as the floral source of the pollen consumed by the nurse bees.

Biological Roles and Mechanistic Insights of 2 Hydroxynonanoic Acid

Role as a Key Metabolite in Fundamental Metabolic Pathways

While direct participation of 2-hydroxynonanoic acid in central metabolic pathways like photorespiration and the tricarboxylic acid (TCA) cycle is not extensively documented, the broader class of 2-hydroxy acids plays integral roles in plant primary metabolism. These compounds are involved in fundamental pathways, including photorespiration and linkages to the TCA cycle.

Participation in Primary Metabolism (e.g., Photorespiration, TCA Cycle Linkages)

Photorespiration is a metabolic process in plants that begins when the enzyme RuBisCO acts on oxygen instead of carbon dioxide wikipedia.org. This pathway involves a series of reactions that exchange metabolites between chloroplasts, peroxisomes, and mitochondria nih.gov. The initial products of the oxygenation of RuBP are 3-phosphoglycerate (B1209933) and 2-phosphoglycolate (B1263510). 2-phosphoglycolate is then converted to glycolate (B3277807), a simple 2-hydroxy acid, which is a key metabolite in the photorespiratory cycle. While glycolate is the primary 2-hydroxy acid involved, the metabolic network of photorespiration highlights the importance of this class of molecules in plant carbon metabolism.

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and metabolic intermediates nih.gov. While there is no direct evidence of this compound being an intermediate in the TCA cycle, other 2-hydroxy acids are closely linked to it. For instance, intermediates of the TCA cycle can be used for the synthesis of amino acids, which can then be metabolized to produce various compounds, including 2-hydroxy acids in some organisms. Conversely, the breakdown of some 2-hydroxy acids can yield products that feed into the TCA cycle.

Regulatory Functions within Metabolic Networks

The regulatory roles of this compound within metabolic networks are not yet well-defined. However, the metabolism of other, more extensively studied 2-hydroxy acids suggests potential points of regulation. For instance, the concentration of intermediates in pathways like photorespiration and the TCA cycle can influence the activity of key enzymes, thereby regulating metabolic flux.

Participation in Lipid Metabolism and Cellular Homeostasis

This compound, as a member of the 2-hydroxy fatty acid family, plays a significant role in lipid metabolism, particularly in the biology of sphingolipids and the maintenance of cellular membrane integrity.

Involvement in Sphingolipid Biology and Turnover

2-Hydroxy fatty acids are important components of a subset of mammalian sphingolipids nih.gov. The biosynthesis of these specialized lipids involves the enzyme fatty acid 2-hydroxylase (FA2H), which converts a fatty acid into its 2-hydroxy form. This 2-hydroxy fatty acid is then incorporated into ceramide, a central molecule in sphingolipid metabolism, to form 2-hydroxy-ceramide. All six mammalian ceramide synthase (CerS) enzymes are capable of using 2-hydroxy acyl-CoAs to produce 2-hydroxy-dihydroceramides, which are then desaturated to form 2-hydroxy-ceramides.

The degradation of 2-hydroxy fatty acids is also a regulated process. The primary pathway for their breakdown is peroxisomal α-oxidation researchgate.net. This process involves the activation of the 2-hydroxy fatty acid to its acyl-CoA derivative, which is then cleaved by 2-hydroxyphytanoyl-CoA lyase into formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid researchgate.net.

In plants, the degradation of 2-hydroxy fatty acids from sphingolipids is linked to the synthesis of odd-chain fatty acids and is involved in the plant's immune response nih.gov.

Contribution to Membrane Structure and Lipid Remodeling

The presence of a hydroxyl group at the second carbon position of a fatty acid significantly influences the biophysical properties of the lipids that contain them, thereby affecting membrane structure and function. Sphingolipids containing 2-hydroxy fatty acids are crucial for the organization of plasma membrane nanodomains researchgate.net. These specialized membrane regions are enriched in certain lipids and proteins and play important roles in cellular signaling and trafficking.

In plants, 2-hydroxy sphingolipids are necessary for the proper organization of these nanodomains and for the function of proteins involved in the plant's defense mechanisms, such as NADPH oxidases and pattern recognition receptors researchgate.net. The hydroxyl group of the acyl chain in these sphingolipids is thought to play a key role in the formation of hydrogen bond networks within the membrane, contributing to its stability and organization researchgate.net.

Modulation of Biological Processes at the Molecular Level

Recent research has begun to uncover the roles of medium-chain 2-hydroxy fatty acids in modulating specific biological processes, including cellular signaling. While direct evidence for this compound is still emerging, studies on structurally similar molecules provide valuable insights.

One of the key mechanisms through which these molecules may exert their effects is by interacting with specific cellular receptors. The G-protein coupled receptor GPR109B (also known as HCA3) has been identified as a receptor for certain hydroxy-carboxylic acids frontiersin.orgnih.gov. Notably, GPR109B is activated by 2-hydroxyoctanoic acid, a fatty acid with a chain length very close to that of this compound nih.gov. The activation of GPR109B, which is primarily expressed in adipocytes in humans, leads to the inhibition of lipolysis, suggesting a role for these fatty acids in regulating fat metabolism nih.gov.

The activation of HCA receptors like GPR109B by their ligands initiates intracellular signaling cascades. These receptors are typically coupled to Gi-type G-proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) nih.gov. This reduction in cAMP can have various downstream effects on cellular processes, including the regulation of enzyme activity and gene expression.

While the specific enzymes directly modulated by this compound have not been extensively characterized, the broader class of fatty acids is known to influence the activity of various enzymes involved in metabolism and signaling.

Interaction with Specific Cellular Receptors (e.g., Hydroxy-Carboxylic Acid Receptors)

While direct binding studies for this compound with specific cellular receptors are not extensively documented in current literature, its structural classification as a medium-chain 2-hydroxy fatty acid suggests a potential interaction with the Hydroxy-Carboxylic Acid (HCA) receptor family. HCA receptors are G-protein-coupled receptors that are activated by various hydroxy-carboxylic acids, playing roles in metabolic regulation and immune responses.

The HCA family includes three main subtypes:

HCA1 (GPR81): Primarily activated by 2-hydroxy-propionic acid (lactate).

HCA2 (GPR109A): Activated by the ketone body 3-hydroxy-butyric acid.

HCA3 (GPR109B): A receptor for the β-oxidation intermediate 3-hydroxy-octanoic acid.

Research on compounds structurally similar to this compound provides context for its potential receptor activity. For instance, 2-hydroxy-octanoic acid, which differs by only one carbon in its alkyl chain, has been shown to activate the HCA3 receptor. This suggests that this compound may also interact with HCA receptors, although specific affinities and functional consequences remain to be elucidated. 2-Hydroxy fatty acids are known to be important components of a subset of mammalian sphingolipids, particularly in the nervous system, epidermis, and kidney, where they are synthesized by the enzyme fatty acid 2-hydroxylase (FA2H). The presence of these lipids in cell membranes influences membrane architecture and stability, which can in turn affect receptor function.

Influence on Signal Transduction Pathways

Emerging research indicates that this compound is involved in modulating inflammatory signaling pathways. The compound has been identified as a component of plant extracts that regulate the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Cytokines are crucial signaling molecules that mediate a wide range of biological processes, including cellular differentiation, proliferation, and apoptosis.

The mechanism likely involves interaction with upstream elements of immune signaling cascades. One potential pathway is the Toll-like receptor 4 (TLR4) signaling pathway. Microbial components, such as LPS from Gram-negative bacteria, activate innate immune signaling by binding to the TLR4-MD-2 receptor complex. The presence of this compound has been associated with the modulation of inflammation induced by microbes like Pseudomonas sp. and Escherichia coli, which are known to activate these pathways. By influencing these initial steps, this compound may affect the downstream activation of transcription factors and the subsequent release of key pro-inflammatory mediators.

Table 1: Research Findings on this compound and Associated Signaling

Finding Associated Biological Process Potential Signaling Pathway Source
Identified in plant extracts that modulate pro-inflammatory cytokine secretion. Inflammation Toll-like receptor signaling, cytokine signaling cascades

Interactions within Specific Biological Contexts

Roles in Plant Development and Morphology

The specific roles of this compound in plant development and morphology are not yet well characterized. However, the broader class of 2-hydroxy acids is known to participate in plant primary metabolism. These compounds are found in various plant tissues and are involved in several fundamental metabolic pathways. While specific functions for the C9 variant are not detailed, this compound has been listed as a constituent in a patent for a plant growth regulator composition, suggesting a potential application in agriculture, though its precise contribution to the formulation's activity is not specified. Furthermore, the compound was identified during the stereochemical analysis of monorden, a plant growth regulatory substance, indicating its presence in biological systems relevant to plant physiology.

Influence on Microbial Systems and Growth Patterns

This compound has been shown to play a role in the context of microbial interactions, particularly concerning inflammation and antifungal activity. Research has demonstrated that the compound modulates inflammation resulting from infections by specific bacteria. This suggests that this compound may influence host-pathogen interactions or the host's response to microbial presence.

In the field of mycology, this compound has been identified during the isolation and structural analysis of antifungal antibiotics produced by microorganisms. Its association with these biocontrol agents suggests it may be part of a natural defense mechanism or have intrinsic antifungal properties, although direct studies on its minimum inhibitory concentration or spectrum of activity are limited.

Table 2: this compound in Microbial Contexts

Microbial Species Observed Association Biological Context Source
Pseudomonas sp. Modulates inflammation induced by infection. Host-Pathogen Interaction
Escherichia coli Modulates inflammation induced by infection. Host-Pathogen Interaction

Table of Mentioned Compounds

Compound Name
This compound
2-hydroxy-octanoic acid
2-hydroxy-propionic acid (Lactate)
3-hydroxy-butyric acid
3-hydroxy-octanoic acid
Lipopolysaccharide (LPS)

Chemical Synthesis and Derivatization for Academic Research

Stereoselective Synthesis Methodologies for 2-Hydroxynonanoic Acid Enantiomers

Producing enantiomerically pure forms of this compound is essential, as the biological activity of chiral molecules often resides in only one of its enantiomers. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com For the synthesis of α-hydroxy acids like this compound, a common strategy involves the asymmetric alkylation of a chiral enolate. For instance, a chiral oxazolidinone, such as 4-benzyl-2-oxazolidinone, can be acylated with nonanoyl chloride. williams.edu The resulting imide is then enolized and hydroxylated using an electrophilic oxygen source, such as a 2-sulfonyloxaziridine, to introduce the hydroxyl group with high diastereoselectivity. capes.gov.brdrexel.edu Subsequent hydrolysis cleaves the auxiliary, yielding the enantiomerically enriched this compound. williams.edu

Asymmetric catalysis is another powerful strategy where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. ehu.eus For example, the asymmetric reduction of 2-oxononanoic acid can be achieved using a chiral catalyst. Catalytic systems employing transition metals like rhodium or ruthenium, complexed with chiral ligands, can facilitate the highly enantioselective hydrogenation of the ketone group to a hydroxyl group, yielding either the (R)- or (S)-2-hydroxynonanoic acid, depending on the catalyst's chirality.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral Auxiliary Typical Application Reference
Evans Oxazolidinones (e.g., 4-benzyl-2-oxazolidinone) Asymmetric alkylation and aldol (B89426) reactions. williams.edu williams.edu
Camphorsultam Used in asymmetric Diels-Alder, aldol, and Michael reactions. wikipedia.org wikipedia.org
Pseudoephedrine Can be used as a chiral auxiliary for asymmetric alkylation.

This table is interactive. Click on the headers to sort the data.

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and highly selective routes to target molecules. Enzymes, as natural chiral catalysts, can offer exceptional levels of stereoselectivity under mild reaction conditions. researchgate.net One common chemoenzymatic approach for producing enantiopure 2-hydroxy acids is the kinetic resolution of a racemic mixture. mdpi.com In this process, an enzyme, such as a lipase (B570770), selectively esterifies one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer from its esterified counterpart.

Alternatively, the deracemization of racemic 2-hydroxy acids can be achieved using a cascade of enzymes. researchgate.net For example, a system involving an (R)-2-hydroxy acid oxidase and a ketoacid reductase can convert a racemic mixture into a single (S)-enantiomer. The oxidase selectively oxidizes the (R)-enantiomer to the corresponding 2-oxononanoic acid, which is then stereoselectively reduced by the reductase to the (S)-enantiomer. This process can theoretically achieve a 100% yield of the desired enantiopure product. researchgate.net

Preparation of Labeled this compound Analogues for Tracing Studies

Isotopically labeled compounds are indispensable tools for metabolic studies, allowing researchers to trace the fate of molecules in biological systems. fas.org By replacing certain atoms with their heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H/Deuterium), the compound becomes distinguishable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fas.org

Carbon-13 Labeling: The synthesis of ¹³C-labeled carboxylic acids can be achieved by incorporating a ¹³C-enriched precursor at a specific position. nih.gov A common method is to use potassium cyanide labeled with carbon-13 (K¹³CN) to introduce the label at the C1 (carboxyl) position. nih.gov This involves the reaction of an alkyl halide (e.g., 1-bromooctane) with K¹³CN, followed by hydrolysis of the resulting nitrile to form the ¹³C-labeled carboxylic acid. nih.gov For labeling at other positions, a multi-step synthesis starting from a smaller, appropriately labeled building block is typically required. nih.gov

Deuterium (B1214612) Labeling: Deuterium can be introduced into a molecule through various methods. beilstein-journals.org One strategy is H/D exchange, where protons in the molecule are swapped for deuterium atoms from a deuterium source like heavy water (D₂O). researchgate.net This is particularly effective for acidic protons, such as the one on the α-carbon of a carboxylic acid, which can be exchanged under basic or acidic conditions. researchgate.netchemrxiv.org Another approach involves using deuterated reagents in the synthesis. For example, the reduction of a ketone or an unsaturated bond can be performed using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium at specific locations. google.com

To synthesize [1-¹³C]-2-hydroxynonanoic acid , one could start with 1-bromoheptane. Reaction with K¹³CN would yield [1-¹³C]-octanenitrile. Subsequent α-hydroxylation followed by hydrolysis of the nitrile group would produce the desired product.

For the synthesis of deuterated this compound , for instance at the C2 position ([2-²H]-2-hydroxynonanoic acid), a synthetic route could involve the reduction of 2-oxononanoic acid using a deuterated reducing agent like sodium borodeuteride. This would place a deuterium atom specifically at the C2 position. Alternatively, H/D exchange on this compound using D₂O under specific catalytic conditions could also introduce deuterium at the α-position. researchgate.netchemrxiv.org

Table 2: Common Precursors for Isotopic Labeling

Isotope Labeled Precursor Target Position
Carbon-13 K¹³CN C1 (Carboxyl carbon)
Carbon-13 ¹³CH₃I Methyl group or other specific carbons via multi-step synthesis
Deuterium D₂O (Heavy Water) Exchangeable protons (e.g., α-carbon, hydroxyl)

This table is interactive. Click on the headers to sort the data.

Derivatization Strategies for Mechanistic and Structural Investigations

Chemical derivatization involves converting a compound into a related product with different chemical properties to facilitate analysis or study its structure and reactivity. For this compound, both the carboxylic acid and the hydroxyl functional groups can be targeted for derivatization.

Esterification: The carboxylic acid group is commonly converted to an ester (e.g., a methyl or ethyl ester) to increase its volatility for analysis by gas chromatography (GC). This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

Silylation: The hydroxyl group is often derivatized to a silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether) to block this polar group, which also increases volatility and thermal stability for GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.

Amide Formation: For structural studies, particularly those involving peptide chemistry or the investigation of biological interactions, the carboxylic acid can be converted into an amide by reacting it with an amine using a coupling agent.

These derivatization strategies are crucial for purifying, quantifying, and identifying this compound and its metabolites, as well as for synthesizing probes to investigate its mechanism of action in biological systems.

Synthesis of Ester and Amide Derivatives

The synthesis of ester and amide derivatives of this compound is a fundamental aspect of its study, allowing for the exploration of structure-activity relationships. These derivatives are typically prepared through standard organic chemistry reactions.

Esterification:

The esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer-Speier esterification, is a reversible process, and to drive the equilibrium towards the product, the water formed is typically removed.

Alternatively, for more sensitive substrates or milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents activate the carboxylic acid group, facilitating its reaction with an alcohol.

Another common method involves the conversion of this compound to its more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with an alcohol to form the corresponding ester with high yield.

Amidation:

Similar to esterification, the synthesis of amides from this compound can be accomplished through several routes. The most direct method involves the reaction of the carboxylic acid with an amine, often at elevated temperatures to drive off the water formed. youtube.com However, this method is generally inefficient.

A more effective approach is the use of coupling agents such as DCC or EDC to facilitate the formation of the amide bond between this compound and an amine under milder conditions. This method is widely used in peptide synthesis and is applicable to a broad range of amines.

The acyl chloride method is also highly effective for amide synthesis. This compound is first converted to its acyl chloride, which then reacts rapidly with an amine to produce the desired amide. youtube.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. youtube.com

A variety of amide derivatives of the related 3-hydroxynonanoic acid have been synthesized, including primary amides, ethanolamine (B43304) amides, and pyrrolidine (B122466) amides, highlighting the versatility of these synthetic strategies. researchgate.net

Chemoenzymatic Synthetic Approaches for this compound and its Precursors

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective production of target molecules. This approach is particularly useful for the synthesis of chiral compounds like this compound, where stereoselectivity is crucial.

One promising chemoenzymatic strategy for the synthesis of 2-substituted 3-hydroxycarboxylic acids, a class of compounds that includes this compound, involves a two-enzyme cascade. nih.gov This process starts with the enzymatic deamination of an L-α-amino acid to yield a 2-oxoacid. nih.gov This intermediate then undergoes an aldol addition to formaldehyde, catalyzed by a stereoselective aldolase, to furnish a homochiral 3-substituted 4-hydroxy-2-oxoacid. nih.gov Subsequent oxidative decarboxylation can then yield the desired 2-substituted 3-hydroxycarboxylic acid. nih.gov By selecting the appropriate starting amino acid and aldolase, it is possible to synthesize either the (R) or (S) enantiomer of the target molecule. nih.gov

The precursor for this compound in such a cascade would be 2-oxononanoic acid. This α-keto acid can be synthesized through various chemical methods or potentially through the enzymatic oxidation of nonanoic acid. The enzymatic hydroxylation of fatty acids is a known biological process, often catalyzed by cytochrome P450 monooxygenases. wikipedia.org

Another relevant precursor is 9-oxononanoic acid, which can be produced from linoleic acid through a bienzymatic cascade involving a lipoxygenase and a hydroperoxide lyase. researchgate.net While this yields a terminally oxidized nonanoic acid, it demonstrates the potential of enzymatic pathways to generate functionalized fatty acid derivatives that could be further modified to produce this compound.

The following table summarizes the key enzymes and their roles in potential chemoenzymatic routes towards this compound and its precursors.

Enzyme ClassSpecific Enzyme ExampleSubstrateProductRelevance to this compound Synthesis
L-amino acid deaminasePmaLAAD from Cosenzaea myxofaciensL-α-amino acid2-oxoacidGeneration of the 2-oxoacid precursor. nih.gov
AldolaseYfaU or KPHMT2-oxoacid, Formaldehyde3-substituted 4-hydroxy-2-oxoacidStereoselective formation of the carbon skeleton. nih.gov
MonooxygenaseCytochrome P450Nonanoic acidHydroxynonanoic acidPotential for direct hydroxylation of the fatty acid chain. wikipedia.org
Lipoxygenase/LyaseSt-LOX1/Cm-9/13HPLLinoleic acid9-oxononanoic acidProduction of a functionalized C9 precursor. researchgate.net

These chemoenzymatic approaches offer environmentally benign alternatives to traditional chemical synthesis, often proceeding under mild reaction conditions with high selectivity, thereby reducing the need for protecting groups and minimizing waste.

Advanced Analytical Methodologies for 2 Hydroxynonanoic Acid Research

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for separating components of a mixture, which is essential when isolating 2-Hydroxynonanoic acid from biological matrices. ijsrtjournal.com The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. ijsrtjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful platform for metabolomics, widely used for the comprehensive analysis of low-molecular-weight metabolites like this compound. core.ac.uknih.gov This technique is particularly effective for profiling a wide range of metabolites, from polar to non-polar compounds, including fatty acids. illinois.edu In a typical GC-MS experiment, large volumes of data are generated, which require several analytical steps to extract biologically meaningful information. nih.gov

The process for analyzing non-volatile compounds such as hydroxy fatty acids involves a crucial derivatization step to increase their volatility. This is commonly achieved through silylation, using reagents like bis-trimethylsilyltrifluoroacetamide (BSTFA). The derivatized analytes are then introduced into the GC system, where they are separated based on their boiling points and interaction with the capillary column's stationary phase. Following separation, the compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

The workflow for GC-MS based metabolite profiling involves several key stages:

Spectrum Deconvolution : Raw data is converted into a list of peaks. nih.gov

Metabolite Identification : Chromatographic peaks are associated with specific metabolites by comparing their mass spectra to spectral libraries. nih.govillinois.edu

Quantification : The abundance of a metabolite is determined by comparing its peak area across different samples. nih.govillinois.edu

Data Analysis : Statistical methods like Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structures (OPLS) are used to identify metabolites that are significant in relation to the study's objectives. nih.gov

StageDescriptionKey Objective
Sample Preparation & DerivatizationExtraction of metabolites from a biological matrix and chemical modification (e.g., silylation) to increase volatility for GC analysis.Prepare the analyte for gas-phase separation.
GC SeparationThe volatile sample is injected into a heated column and separated based on its physicochemical properties.Isolate individual compounds from the mixture.
MS Detection & IonizationSeparated compounds are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio.Generate a unique mass spectrum for each compound.
Data Processing & IdentificationThe resulting spectra are compared against established libraries (e.g., NIST, Fiehn) to identify the compounds.Structurally identify and annotate the metabolites. nih.gov
Statistical AnalysisQuantitative data is analyzed to find significant differences between sample groups and identify potential biomarkers.Extract biologically relevant information. nih.gov
Table 1. A summary of the typical workflow for GC-MS metabolite profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids. hplc.eu It separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. hplc.eu Unlike GC, HPLC does not typically require derivatization for fatty acids, which simplifies sample preparation. hplc.eu

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 μm). ijsrtjournal.com This innovation results in dramatically improved resolution, sensitivity, and speed of analysis. ijsrtjournal.com An analysis that might take 30 minutes on an HPLC system can often be completed in 5-10 minutes with UPLC, significantly increasing throughput. ijsrtjournal.com

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful strategy for the comprehensive profiling and identification of hydroxy fatty acids, including isomers like this compound. researchgate.net This approach allows for the collection of both accurate mass and MS/MS spectra, which are used for peak annotation and structural confirmation. researchgate.netacs.org Researchers have developed UPLC-MS/MS methods to distinguish between 2-hydroxy and 3-hydroxy fatty acid isomers, a challenging task due to their high structural similarity. researchgate.net

ParameterConventional HPLCUPLC
Stationary Phase Particle Size3-5 µm< 2 µm
Operating PressureLowerHigher
Analysis TimeLonger (e.g., 30 min)Shorter (e.g., 5-10 min) ijsrtjournal.com
Resolution & SensitivityGoodExcellent / Higher ijsrtjournal.com
Solvent ConsumptionHigherLower ijsrtjournal.com
Table 2. Comparison of typical parameters between HPLC and UPLC systems. ijsrtjournal.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective planar chromatographic technique used to separate chemical and biochemical compounds. nih.gov While traditional TLC relies on chemical or optical methods for visualization, coupling it with Mass Spectrometry (MS) allows for the direct identification and structural characterization of the separated analytes. nih.gov

The integration of TLC with MS can be performed in two primary ways:

Indirect TLC-MS : This method involves scraping the analyte spot from the TLC plate, followed by extraction, purification, and concentration of the compound before it is introduced into the mass spectrometer. nih.gov

Direct TLC-MS : In this approach, the analyte on the TLC plate is characterized directly by MS without prior extraction. nih.gov This can be done under vacuum or, with the advent of ambient ionization techniques, at atmospheric pressure. nih.gov

For a compound like this compound, TLC-MS can be used as a rapid screening method. After separation on the TLC plate, the specific spot corresponding to the hydroxy fatty acid can be analyzed by MS to confirm its molecular weight and obtain structural information from its fragmentation pattern. researchgate.net

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of chemical compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed information about the molecular structure of a substance. neuroaid.com It is based on the behavior of atomic nuclei within a magnetic field when they interact with radiofrequency pulses. neuroaid.com For this compound, ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the position of the hydroxyl and carboxyl functional groups.

Key features in the ¹H NMR spectrum of this compound would include:

A highly deshielded signal for the carboxylic acid proton (O-H), typically appearing far downfield in the 10-12 ppm region. libretexts.org

A signal for the proton on the carbon atom bearing the hydroxyl group (C2-H), which would be split by the adjacent protons.

Signals for the protons of the long alkyl chain.

NMR is also a powerful tool for resolving enantiomers (D and L forms) of 2-hydroxy acids. nih.gov Although these forms are indistinguishable under achiral conditions, chiral derivatization techniques can be employed to produce diastereomers that are resolvable by NMR, allowing for their identification and quantification. nih.gov

Proton Environment in this compoundApproximate Chemical Shift (ppm)Expected Multiplicity
Carboxylic Acid (-COOH)10 - 12Singlet (broad)
Alpha-Proton (-CH(OH)-)~ 4.0 - 4.5Triplet or Doublet of Doublets
Hydroxyl Proton (-OH)Variable (depends on solvent/concentration)Singlet (broad)
Methylene Protons (-CH₂)~ 1.2 - 1.6Multiplets
Terminal Methyl Proton (-CH₃)~ 0.9Triplet
Table 3. Predicted ¹H NMR spectral data for this compound based on typical values for similar structures. libretexts.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. nih.gov

For this compound, the FTIR spectrum would show distinct absorption bands confirming its key structural features. Based on analogous hydroxy fatty acid structures, the expected absorptions would be:

A very broad and strong band for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. libretexts.org

An additional O-H stretching band from the alcohol group, often around 3300-3500 cm⁻¹. researchgate.net

Strong C-H stretching bands from the alkyl chain, typically found between 2850 and 3000 cm⁻¹. libretexts.orgresearchgate.net

A sharp, strong absorption for the carbonyl (C=O) stretch of the carboxylic acid, located around 1710 cm⁻¹. libretexts.orgresearchgate.net

These characteristic bands provide definitive evidence for the presence of the carboxylic acid, hydroxyl, and alkyl functionalities within the molecule.

Functional GroupVibrational ModeCharacteristic Absorption Band (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (Broad) libretexts.org
O-H (Alcohol)Stretching3300 - 3500 (Broad) researchgate.net
C-H (Alkyl Chain)Stretching2850 - 3000 researchgate.net
C=O (Carboxylic Acid)Stretching~ 1710 libretexts.orgresearchgate.net
Table 4. Key FTIR absorption bands for the functional groups in this compound.

Mass Spectrometry-Based Metabolomics for Pathway Analysis

Mass spectrometry has become an indispensable tool in metabolomics, offering high sensitivity and selectivity for the detection and identification of a wide array of metabolites, including this compound. Its ability to provide detailed structural information and quantify minute concentrations makes it ideal for tracing the metabolic fate of this compound.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS)

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) is a key technique for the analysis of hydroxy fatty acids like this compound. ESI is a soft ionization method that allows for the ionization of thermally labile molecules with minimal fragmentation, which is particularly advantageous for analyzing fatty acids. The high-resolution capability of the TOF mass analyzer enables the determination of the elemental composition of ions based on their precise mass-to-charge ratio, facilitating the confident identification of this compound and its metabolites from complex biological matrices.

In a typical workflow, a sample containing this compound would be introduced into the ESI source, where it is ionized, most commonly forming deprotonated molecules [M-H]⁻ in negative ion mode. These ions are then accelerated into the TOF analyzer, which measures their flight time to the detector. The flight time is directly proportional to the square root of the mass-to-charge ratio, allowing for highly accurate mass determination. This precision is critical for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions.

Table 1: Illustrative HR-ESI-TOF-MS Data for this compound

ParameterValue
Theoretical Mass [M-H]⁻ 173.1183 Da
Observed Mass [M-H]⁻ 173.1181 Da
Mass Accuracy (ppm) -1.15 ppm
Retention Time Analyte-specific (dependent on chromatographic conditions)
Major Adducts [M+Cl]⁻, [M+HCOO]⁻

This table is illustrative and actual values may vary based on instrumentation and experimental conditions.

Quantitative Mass Isotopomer Analysis

Quantitative Mass Isotopomer Analysis is a powerful technique that utilizes stable isotope-labeled precursors to trace the metabolic pathways leading to the synthesis of a target molecule, such as this compound. By feeding cells or organisms a substrate enriched with a stable isotope (e.g., ¹³C-glucose), the resulting mass isotopomer distribution (MID) of downstream metabolites can be measured by mass spectrometry. The MID reflects the number of labeled atoms incorporated into the molecule, providing insights into the precursor-product relationships and the relative activity of different metabolic pathways.

For this compound, this analysis can reveal the carbon sources that contribute to its backbone. The distribution of mass isotopomers (M+0, M+1, M+2, etc., where M is the mass of the unlabeled molecule) is measured. The pattern of this distribution can be used to deduce the biosynthetic route. For instance, if this compound is synthesized from acetyl-CoA derived from ¹³C-glucose, a predictable pattern of ¹³C incorporation will be observed in its carbon chain.

Table 2: Hypothetical Mass Isotopomer Distribution for this compound Synthesized from [U-¹³C₆]-Glucose

Mass IsotopomerRelative Abundance (%)Interpretation
M+0 10Unlabeled this compound
M+1 15Incorporation of one ¹³C atom
M+2 25Incorporation of two ¹³C atoms
M+3 20Incorporation of three ¹³C atoms
M+4 15Incorporation of four ¹³C atoms
M+5 8Incorporation of five ¹³C atoms
M+6 4Incorporation of six ¹³C atoms
M+7 2Incorporation of seven ¹³C atoms
M+8 0.5Incorporation of eight ¹³C atoms
M+9 0.5Incorporation of nine ¹³C atoms

This table represents a hypothetical scenario. The actual distribution would depend on the specific metabolic pathways and cellular conditions.

Isotopic Tracing for Metabolic Flux Analysis in Complex Systems

Isotopic tracing is the experimental component of metabolic flux analysis (MFA), a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.commedchemexpress.com By introducing a stable isotope-labeled substrate and monitoring its incorporation into metabolites over time, the dynamic behavior of metabolic networks can be elucidated. creative-proteomics.commedchemexpress.com This approach provides a quantitative understanding of cellular metabolism that goes beyond simple measurements of metabolite concentrations.

For this compound, isotopic tracing experiments could involve the use of various labeled precursors, such as ¹³C-labeled fatty acids or amino acids, to map its synthesis and degradation pathways. By measuring the rate of label incorporation into this compound and its downstream products, the fluxes through the associated metabolic pathways can be calculated. This information is crucial for understanding how the metabolism of this compound is regulated and how it is affected by different physiological or pathological conditions.

The data obtained from isotopic tracing experiments, specifically the time-dependent changes in the mass isotopomer distributions, are used to construct and validate metabolic models. These models can then be used to simulate metabolic behavior and predict the effects of genetic or environmental perturbations on the flux of this compound.

Table 3: Key Parameters in Isotopic Tracing for Metabolic Flux Analysis of this compound

ParameterDescription
Tracer The stable isotope-labeled substrate (e.g., [U-¹³C₆]-Glucose, [¹³C₁₆]-Palmitate).
Labeling State The mass isotopomer distribution of this compound and related metabolites.
Flux The rate of a metabolic reaction, typically expressed as concentration per unit of time.
Metabolic Model A mathematical representation of the biochemical reactions involving this compound.
Steady State A condition where the concentrations of metabolites and metabolic fluxes are constant over time.

Research Challenges and Future Directions in 2 Hydroxynonanoic Acid Studies

Elucidation of Undiscovered Metabolic Pathways Involving 2-Hydroxynonanoic Acid

A primary challenge in the study of this compound lies in the limited understanding of its metabolic fate within biological systems. While general pathways for fatty acid metabolism, such as beta-oxidation, are well-established, the specific anabolic and catabolic routes for this compound are largely unmapped. It is known that alpha-hydroxy fatty acids can undergo alpha-oxidation, a process that shortens the fatty acid chain by one carbon at a time. However, the precise sequence of enzymatic reactions and the intracellular localization of these pathways for this compound remain to be determined.

Future research should focus on identifying the complete metabolic network of this compound. This includes pinpointing the precursor molecules for its biosynthesis and the subsequent metabolites of its degradation. Advanced metabolomic approaches, utilizing high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with isotopic labeling studies, will be instrumental in tracing the metabolic flow of this compound in various cell types and tissues. Unraveling these pathways is crucial for understanding its endogenous roles and how its metabolism may be altered in pathological states.

Characterization of Novel Enzymes and Transport Mechanisms for Alpha-Hydroxy Fatty Acids

The enzymatic machinery responsible for the synthesis, degradation, and transport of this compound is a critical area of investigation. The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H). nih.govnih.gov Mutations in the FA2H gene are linked to neurodegenerative disorders, highlighting the importance of this enzyme in myelin sheath formation. nih.gov For the degradation of 2-hydroxy fatty acids, 2-hydroxyacyl-CoA lyase (HACL) plays a key role in the alpha-oxidation pathway. gerli.com

However, the substrate specificity of these enzymes concerning this compound has not been extensively characterized. Future research should aim to isolate and characterize the specific enzymes that show high affinity and catalytic efficiency for this compound. This involves enzyme assays with purified proteins and kinetic studies to determine their substrate preferences. Furthermore, the existence of other, yet undiscovered, enzymes involved in this compound metabolism cannot be ruled out.

The transport of this compound across cellular and organellar membranes is another area that requires significant attention. While families of fatty acid transport proteins (FATPs) are known to facilitate the uptake of long-chain fatty acids, their specificity for alpha-hydroxy fatty acids, including this compound, is not well understood. nih.govbohrium.com Identifying and characterizing the specific transporters for this compound is essential for understanding its cellular uptake, distribution, and compartmentalization.

Enzyme/Protein FamilyKnown FunctionRelevance to this compoundFuture Research Directions
Fatty Acid 2-Hydroxylase (FA2H) Catalyzes the 2-hydroxylation of fatty acids. nih.govnih.govLikely responsible for the biosynthesis of this compound.Characterize substrate specificity and kinetics for nonanoic acid.
2-Hydroxyacyl-CoA Lyase (HACL) Cleaves 2-hydroxyacyl-CoAs in the alpha-oxidation pathway. gerli.comInvolved in the degradation of this compound.Investigate the efficiency of HACL isoforms for 2-hydroxynonanoyl-CoA.
Fatty Acid Transport Proteins (FATPs) Mediate the transport of fatty acids across cell membranes. nih.govbohrium.comPotentially involved in the cellular uptake of this compound.Determine the affinity and transport capacity of different FATP isoforms for this compound.

Advanced Biocatalyst Development for Sustainable Production of this compound

The chemical synthesis of specific hydroxy fatty acids can be challenging, often requiring harsh reaction conditions and leading to environmental concerns. nih.gov Biocatalysis, using whole microbial cells or isolated enzymes, offers a more sustainable and environmentally friendly alternative for the production of this compound. nih.govnih.gov However, the development of efficient biocatalysts for the specific production of this compound is still in its early stages.

A significant challenge is the identification and engineering of enzymes with high selectivity and productivity for the conversion of suitable precursor molecules into this compound. While microorganisms capable of producing various hydroxy fatty acids have been identified, specific strains that can produce this compound at high titers are yet to be developed. nih.govnih.gov Metabolic engineering of microorganisms such as Escherichia coli or Saccharomyces cerevisiae presents a promising avenue. pnas.org This could involve the heterologous expression of genes encoding for fatty acid 2-hydroxylases and the optimization of metabolic pathways to enhance the precursor supply.

Future research should focus on:

Enzyme discovery and engineering: Screening for novel fatty acid 2-hydroxylases from diverse microbial sources and improving their catalytic properties through protein engineering.

Metabolic pathway engineering: Constructing and optimizing microbial cell factories for the high-level production of this compound from renewable feedstocks.

Process optimization: Developing efficient fermentation and downstream processing strategies to improve product yield and purity.

A recent study demonstrated the successful biocatalytic production of ω-hydroxynonanoic acid from olive oil, showcasing the potential of such systems. mdpi.comnih.gov Similar strategies could be adapted for the production of this compound.

Deeper Understanding of Physiological and Regulatory Roles of this compound

The physiological and regulatory roles of this compound are largely unknown. Alpha-hydroxy fatty acids are known to be important components of sphingolipids, particularly in the nervous system and the skin, where they contribute to the structural integrity and function of cell membranes. nih.govnih.govmdpi.com The presence of the 2-hydroxyl group can influence membrane properties and lipid-protein interactions. mdpi.com

A critical area for future investigation is to determine the specific biological functions of this compound. This includes its potential role as a signaling molecule. Some hydroxy-carboxylic acids have been identified as ligands for a family of G protein-coupled receptors (GPCRs), known as hydroxy-carboxylic acid (HCA) receptors. frontiersin.orgnih.gov Whether this compound can activate these or other receptors to elicit specific cellular responses is an important question to address.

Future research should employ a multi-pronged approach to elucidate the physiological significance of this compound, including:

Lipidomic analysis: Quantifying the levels of this compound in different tissues and biological fluids under various physiological and pathological conditions.

Cell-based assays: Investigating the effects of this compound on cellular processes such as proliferation, differentiation, and inflammation.

In vivo studies: Utilizing animal models to understand the systemic effects of this compound and its role in health and disease.

The discovery of the anti-cancer properties of the synthetic 2-hydroxyoleic acid highlights the potential therapeutic applications of alpha-hydroxy fatty acids. gerli.com A deeper understanding of the natural roles of this compound could open up new avenues for therapeutic interventions in various diseases.

Research AreaKey QuestionsMethodologies
Metabolic Pathways What are the biosynthetic precursors and catabolic products of this compound?Metabolomics, Isotope tracing
Enzymology Which specific enzymes synthesize, degrade, and transport this compound?Enzyme kinetics, Protein purification, Genetic manipulation
Bioproduction How can we efficiently produce this compound using sustainable methods?Metabolic engineering, Bioprocess optimization, Enzyme engineering
Physiological Roles What are the specific biological functions of this compound? Is it a signaling molecule?Lipidomics, Cell-based assays, Animal models

Q & A

Q. What are the established methods for synthesizing 2-Hydroxynonanoic acid in laboratory settings?

  • Methodological Answer : Two primary approaches are used:
  • Enzymatic Synthesis : Multistep enzymatic catalysis using fatty acids (e.g., oleic acid) as substrates. ω-Hydroxynonanoic acid can be synthesized via ω-hydroxylation and β-oxidation pathways using engineered enzymes like cytochrome P450 monooxygenases and dehydrogenases .
  • Chemical Synthesis : Acid-catalyzed hydrolysis of esters or carboxylation of aldehydes. For example, 2-hydroxycarboxylic acids can be synthesized via Grignard reactions followed by oxidation, with reaction conditions tailored to control regioselectivity (e.g., solvent polarity, temperature) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., hydroxyl group at C2, carboxyl group at C9) and detect impurities via 1^1H and 13^{13}C NMR spectra .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 210–220 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to optimize resolution .
  • Mass Spectrometry (MS) : Validate molecular weight (174.24 g/mol) via ESI-MS in negative ion mode .

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of this compound in multistep enzymatic syntheses?

  • Methodological Answer : Key optimization factors include:
  • Enzyme Selection : Use substrate-specific ω-hydroxylases (e.g., CYP153A from Pseudomonas putida) to enhance regioselectivity for C9 hydroxylation .
  • Reaction Engineering : Employ fed-batch reactors to mitigate substrate inhibition and maintain optimal pH (6.5–7.5) and temperature (30–37°C) for enzyme stability .
  • Cofactor Regeneration : Integrate glucose dehydrogenase systems to recycle NAD(P)H during hydroxylation steps, reducing production costs .

Q. How should researchers address discrepancies in solubility predictions (e.g., ESOL vs. Ali models) when planning experiments with this compound?

  • Methodological Answer :
  • Experimental Validation : Compare predicted solubility (e.g., ESOL: 12.0 mg/mL vs. Ali: 0.305 mg/mL) with empirical measurements using shake-flask methods at physiological pH (7.4). Adjust solvent systems (e.g., DMSO/PBS mixtures) to match assay conditions .
  • Model Selection : Prioritize consensus log Po/wP_{o/w} (1.43) to estimate partitioning behavior in lipid-rich environments, such as cell membranes .

Q. What experimental approaches are used to evaluate the potential biological activity of this compound, such as enzyme inhibition or membrane permeability?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to screen for interactions with lipases or fatty acid synthases. Monitor IC50_{50} values under varied substrate concentrations .
  • Permeability Studies : Assess blood-brain barrier (BBB) penetration using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Reference predicted parameters (e.g., BBB permeant: Yes) to guide in vivo studies .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :
  • In Vitro/In Vivo Correlation : Compare microsomal stability assays (e.g., liver microsomes from rats vs. humans) with plasma clearance rates in animal models. Adjust for species-specific CYP450 isoform activity .
  • Isotopic Labeling : Use deuterated analogs (e.g., this compound-d4d_4) to track metabolic pathways via LC-MS/MS, identifying major metabolites and degradation routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.